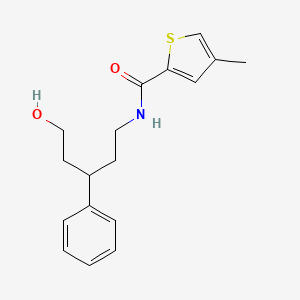
N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide, also known as AMT, is a synthetic compound that belongs to the family of tryptamine derivatives. AMT is a highly potent psychedelic drug that has been widely used in scientific research for its unique mechanism of action and physiological effects.
Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties
Research has focused on the synthesis and spectroscopic characterization of related compounds, such as various acylthioureas and thiourea derivatives. These compounds have been synthesized, characterized by elemental analysis, IR, and NMR spectroscopy, and tested for their interactions with bacterial cells, demonstrating significant anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antipathogenic Activity
The antipathogenic activities of these compounds have been correlated with the presence of specific halogen atoms on the N-phenyl substituent of the thiourea moiety. Their significant effects on biofilm-forming bacteria point towards their usefulness in addressing bacterial infections that are resistant to conventional treatments due to biofilm formation (Limban, Marutescu, & Chifiriuc, 2011).
Analgesic and Anti-inflammatory Agents
Cinchophen analogs, bearing structural resemblance to N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide, have been prepared and found to possess potent analgesic and good antiinflammatory activity. This indicates the potential of structurally similar compounds in pharmaceutical applications targeting pain and inflammation (Mishra, Agrawal, & Maini, 1988).
Cytotoxicity against Cancer Cells
Some new derivatives have been synthesized and screened for their cytotoxic activity against cancer cells, showing promising results. This suggests that compounds with similar structural characteristics could be explored as potential anticancer agents (Hassan, Hafez, & Osman, 2014).
Radiosensitization and Cytotoxicity
Research into nitrothiophene derivatives with various substituents has evaluated their potential as radiosensitizers and bioreductively activated cytotoxins, indicating applications in enhancing the effectiveness of radiotherapy and as cancer therapeutics (Threadgill et al., 1991).
Propriétés
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-11-16(21-12-13)17(20)18-9-7-15(8-10-19)14-5-3-2-4-6-14/h2-6,11-12,15,19H,7-10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFCEUPGTPPZSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)
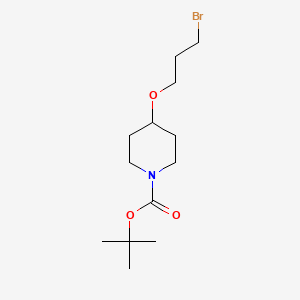
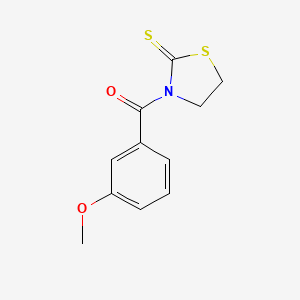
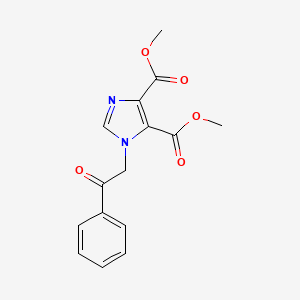
![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)
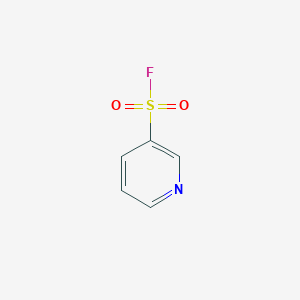
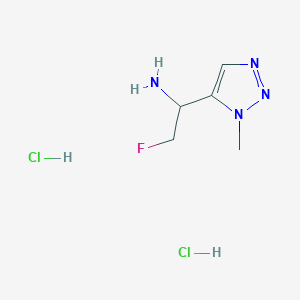
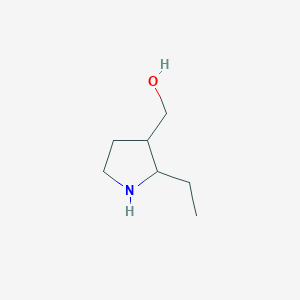
![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)
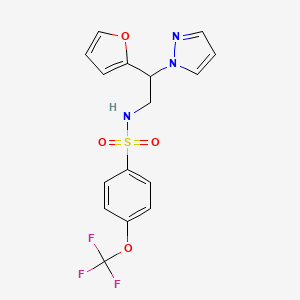
![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)
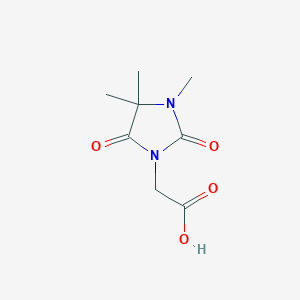
![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)